N,N'-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide)
Overview
Description
Preparation Methods
The synthesis of N,N’-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide) typically involves the reaction of ethane-1,2-diamine with 5-tert-butyl-3-methylfuran-2-carboxylic acid. The reaction conditions often require the use of a dehydrating agent to facilitate the formation of the amide bonds. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings .
Chemical Reactions Analysis
N,N’-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan rings, using reagents such as halogens or alkylating agents.
Scientific Research Applications
N,N’-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction or metabolic processes .
Comparison with Similar Compounds
N,N’-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide) can be compared with similar compounds such as:
N,N’-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide): Similar in structure but may have different substituents on the furan rings.
N,N’-propane-1,3-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide): Similar but with a propane linker instead of an ethane linker.
N,N’-butane-1,4-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide): Similar but with a butane linker.
These comparisons highlight the uniqueness of N,N’-ethane-1,2-diylbis(5-tert-butyl-3-methylfuran-2-carboxamide) in terms of its specific linker and substituents, which can influence its chemical properties and applications.
Properties
IUPAC Name |
5-tert-butyl-N-[2-[(5-tert-butyl-3-methylfuran-2-carbonyl)amino]ethyl]-3-methylfuran-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-13-11-15(21(3,4)5)27-17(13)19(25)23-9-10-24-20(26)18-14(2)12-16(28-18)22(6,7)8/h11-12H,9-10H2,1-8H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRQHXWITFHNCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(C)(C)C)C(=O)NCCNC(=O)C2=C(C=C(O2)C(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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